2-Bromonaphthalene-1,3,4,5,6,7,8-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is a deuterium-labeled compound, specifically a deuterated form of 2-Bromonaphthalene. This compound is often used in scientific research due to its unique properties, which allow for precise tracking and quantification of molecular movements in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 typically involves the bromination of deuterated naphthalene. The reaction conditions often include the use of bromine in the presence of a solvent like acetonitrile, with the reaction temperature maintained below 40°C . The mixture is then heated to 60-70°C for further reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, where deuterated naphthalene is reacted with bromine under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki cross-coupling reactions to form biaryls.
Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate under controlled conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is widely used in scientific research due to its deuterium labeling, which allows for:
Metabolic Analysis: Tracking and quantifying molecular movements in metabolic studies.
NMR Spectroscopy: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Pharmaceutical Research: Investigating the pharmacokinetics and metabolic pathways of drugs.
Mechanism of Action
The mechanism of action of 2-Bromonaphthalene-1,3,4,5,6,7,8-D7 involves its interaction with molecular targets through its bromine and deuterium atoms. The deuterium atoms provide stability and allow for precise tracking in metabolic studies, while the bromine atom facilitates various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene-1,3,4,5,6,7,8-D7: Another deuterium-labeled naphthalene compound with similar applications.
2-Bromonaphthalene: The non-deuterated form, used in similar chemical reactions but lacks the precise tracking capabilities of the deuterated version.
Uniqueness
2-Bromonaphthalene-1,3,4,5,6,7,8-D7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical applications. This makes it particularly valuable in metabolic studies and NMR spectroscopy .
Properties
IUPAC Name |
2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSMUYYLXZULMS-GSNKEKJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Br)[2H])[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.